molecular formula C19H20N2O2S B2433501 3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(3-phenylpropyl)urea CAS No. 2380032-76-6

3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(3-phenylpropyl)urea

Cat. No.: B2433501
CAS No.: 2380032-76-6
M. Wt: 340.44
InChI Key: IHNUCZVNAPEITG-UHFFFAOYSA-N
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Description

3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(3-phenylpropyl)urea is a complex organic compound that features a unique structure combining furan, thiophene, and urea moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(3-phenylpropyl)urea typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the furan and thiophene intermediates, which are then coupled through a series of reactions involving halogenation, nucleophilic substitution, and finally, urea formation. The reaction conditions often require specific catalysts, solvents, and temperature controls to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-efficiency and scalability, often using continuous flow reactors and automated systems to maintain consistent quality and output.

Chemical Reactions Analysis

Types of Reactions

3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(3-phenylpropyl)urea can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the thiophene and furan rings, using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium hydride.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce alcohols or amines.

Scientific Research Applications

3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(3-phenylpropyl)urea has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of new materials with unique electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(3-phenylpropyl)urea involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to a cascade of biochemical events. The exact pathways depend on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(4-(4-bromophenyl)thiazol-2-yl)-2-chloroacetamide: Known for its antimicrobial and anticancer properties.

    2-Methyltetrahydrofuran: Used as a solvent in various chemical reactions.

Uniqueness

What sets 3-{[4-(Furan-3-yl)thiophen-2-yl]methyl}-1-(3-phenylpropyl)urea apart is its unique combination of furan, thiophene, and urea moieties, which confer distinct chemical and biological properties. This makes it a versatile compound for various research and industrial applications.

Properties

IUPAC Name

1-[[4-(furan-3-yl)thiophen-2-yl]methyl]-3-(3-phenylpropyl)urea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O2S/c22-19(20-9-4-7-15-5-2-1-3-6-15)21-12-18-11-17(14-24-18)16-8-10-23-13-16/h1-3,5-6,8,10-11,13-14H,4,7,9,12H2,(H2,20,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IHNUCZVNAPEITG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCCNC(=O)NCC2=CC(=CS2)C3=COC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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